

Crystal Structure Analysis of Substituted 1,6-Dinitrocarbazoles: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dinitrocarbazole

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This technical guide provides a detailed overview of the crystal structure analysis of substituted **1,6-dinitrocarbazoles**, a class of heterocyclic compounds with potential applications in materials science and pharmaceuticals. Due to the limited availability of comprehensive crystallographic data for a wide range of these specific derivatives in the public domain, this guide focuses on a well-characterized example, 9-Ethyl-3-methyl-**1,6-dinitrocarbazole**, to illustrate the key principles and methodologies. The protocols and analyses presented herein are broadly applicable to the study of other carbazole derivatives.

Data Presentation: Crystallographic Data for 9-Ethyl-3-methyl-1,6-dinitrocarbazole

The following table summarizes the quantitative crystallographic data for 9-Ethyl-3-methyl-**1,6-dinitrocarbazole**.^[1] This data provides a foundational understanding of the solid-state conformation and packing of this molecule.

Parameter	Value
Chemical Formula	C ₁₅ H ₁₃ N ₃ O ₄
Molecular Weight	299.28 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.7094 (4)
b (Å)	8.8147 (6)
c (Å)	12.2004 (9)
α (°)	72.908 (6)
β (°)	87.720 (6)
γ (°)	88.718 (6)
Volume (Å ³)	689.09 (8)
Z	2
Temperature (K)	293 (2)
Radiation type	Mo Kα
μ (mm ⁻¹)	0.11

Structural Insights: The 6-nitro and methyl groups in 9-Ethyl-3-methyl-**1,6-dinitrocarbazole** are essentially coplanar with the carbazole moiety. However, the 1-nitro group is twisted out of the carbazole plane, which is a notable structural feature.^[1]

Experimental Protocols

This section outlines the methodologies for the synthesis, crystallization, and crystal structure determination of substituted **1,6-dinitrocarbazoles**, based on established procedures for the title compound and general practices in small molecule crystallography.

Synthesis of 9-Ethyl-3-methyl-1,6-dinitrocarbazole

The synthesis of 9-Ethyl-3-methyl-**1,6-dinitrocarbazole** is achieved through a photochemical nitration reaction.^[1]

Materials:

- 9-ethyl-3-methylcarbazole (0.5 mmol, 100 mg)
- Tetranitromethane (TNM) (2.5 mmol, 500 mg)
- Dichloromethane (5 ml)
- Basic alumina (80-200 mesh, activity III)
- Dichloromethane/hexane solvent system
- 25 ml test tube
- Westinghouse sun lamp (275 W)
- Corning sharp cutoff UV filter

Procedure:

- Dissolve 9-ethyl-3-methylcarbazole and TNM in dichloromethane in a 25 ml test tube.
- Place the light source approximately 15 cm from the reaction tube.
- Position a Corning sharp cutoff UV filter between the light source and the test tube.
- Irradiate the reaction mixture for 3 hours.
- After irradiation, extract the reaction mixture with water.
- Remove the solvent under reduced pressure.
- Purify the remaining yellow solid by column chromatography using basic alumina and a dichloromethane/hexane eluent system.
- Obtain the title compound after recrystallization from dichloromethane as yellow needles.

A similar nitration procedure can be used for the synthesis of 3,6-dinitrocarbazole, where carbazole is dissolved in glacial acetic acid and treated with a mixture of nitric acid and sulfuric acid at low temperatures.[2]

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction studies. For 9-Ethyl-3-methyl-**1,6-dinitrocarbazole**, single crystals suitable for X-ray analysis were obtained by recrystallization from dichloromethane.[1] A general approach for growing single crystals of small organic molecules is slow evaporation:

Procedure:

- Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate) to form a nearly saturated solution.
- Filter the solution to remove any particulate matter.
- Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.
- Monitor the container for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for the determination of a crystal structure using a single-crystal X-ray diffractometer.

1. Crystal Mounting and Centering:

- Select a suitable, defect-free crystal (typically >0.1 mm in all dimensions) under a microscope.[3]
- Mount the crystal on a goniometer head, often using a cryoprotectant oil.
- Carefully center the crystal in the X-ray beam.

2. Data Collection:

- Place the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
 - The instrument software is used to determine the unit cell and crystal orientation.
 - A data collection strategy is devised to measure the intensities of a complete set of unique reflections.
 - The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.
- [4]

3. Data Reduction:

- The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
- This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes ($|F^2|$) and their standard uncertainties.

4. Structure Solution and Refinement:

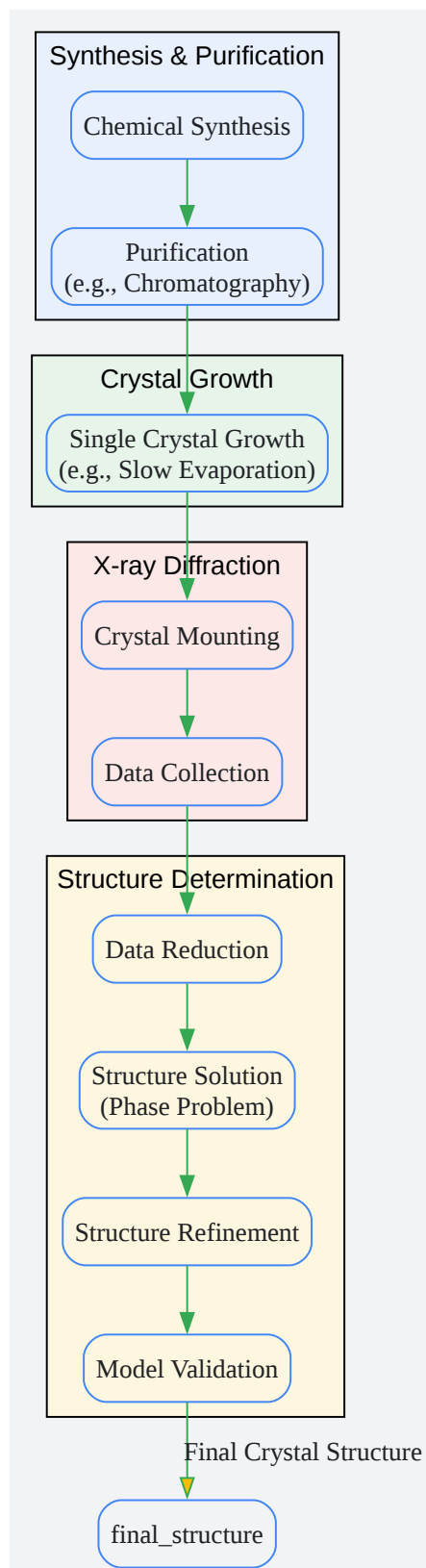
- The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
- An initial model of the molecule is built into the electron density map.
- The structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
- The quality of the final model is assessed by parameters such as the R-factor.

Visualizations

Molecular Structure of 9-Ethyl-3-methyl-1,6-dinitrocarbazole

Caption: Molecular structure of 9-Ethyl-3-methyl-1,6-dinitrocarbazole.

Experimental Workflow for Crystal Structure Analysis



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Caption: General experimental workflow for crystal structure analysis.

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References

- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
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